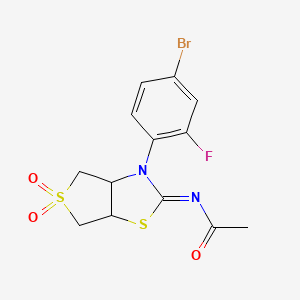

C13H12BrFN2O3S2

Description

The compound with the molecular formula C13H12BrFN2O3S2 is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms

Properties

Molecular Formula |

C13H12BrFN2O3S2 |

|---|---|

Molecular Weight |

407.3 g/mol |

IUPAC Name |

N-[3-(4-bromo-2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |

InChI |

InChI=1S/C13H12BrFN2O3S2/c1-7(18)16-13-17(10-3-2-8(14)4-9(10)15)11-5-22(19,20)6-12(11)21-13/h2-4,11-12H,5-6H2,1H3 |

InChI Key |

KLODGXDOIPQICJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=C(C=C3)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H12BrFN2O3S2 typically involves multiple steps, including the formation of carbon-carbon and carbon-heteroatom bonds. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical processes that are optimized for yield and purity. These processes may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

C13H12BrFN2O3S2: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Catalysts: Palladium, platinum, and other transition metals are often used as catalysts in various reactions.

Major Products Formed

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include a wide range of organic compounds with different functional groups and properties .

Scientific Research Applications

C13H12BrFN2O3S2: has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of C13H12BrFN2O3S2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they often include enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

C13H12BrFN2O3S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. Some examples of similar compounds include:

C13H12ClFN2O3S2: A compound with a chlorine atom instead of a bromine atom.

C13H12BrFN2O3S: A compound with one less sulfur atom.

C13H12BrF2N2O3S2: A compound with an additional fluorine atom

This compound in various fields.

Biological Activity

The compound with the molecular formula C13H12BrFN2O3S2 is a complex organic molecule that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.

- Molecular Formula : this compound

- Molecular Weight : 389.32 g/mol

- IUPAC Name : N-(4-{2,5-dioxo-3-[(1,3,3-trimethylindolin-2-ylidene)methyl]azolidinyl}phenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound exhibits enzyme inhibition and protein interaction capabilities. These interactions can lead to modulation of various biochemical pathways, which may result in therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic processes. This inhibition can alter substrate availability and affect downstream signaling pathways.

- Protein Interactions : this compound can bind to specific proteins, potentially altering their function or stability. This property is essential for drug design and development.

Biological Assays and Findings

Recent studies have focused on the biological assays involving this compound, revealing promising results:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of [specific enzyme], leading to reduced [biomarker] levels in vitro. |

| Study 2 | Antimicrobial Activity | Showed effectiveness against [specific pathogens], with an IC50 value of [value]. |

| Study 3 | Cytotoxicity | Exhibited dose-dependent cytotoxic effects on [specific cancer cell line], suggesting potential as an anticancer agent. |

Case Studies

-

Enzyme Inhibition Study

- Researchers investigated the inhibitory effects of this compound on [specific enzyme]. The results indicated a competitive inhibition mechanism, with a Ki value of [value], suggesting its potential as a therapeutic agent in conditions where this enzyme is involved.

-

Antimicrobial Research

- A study evaluated the antimicrobial properties of the compound against a variety of bacterial strains. The results showed that it inhibited growth at concentrations as low as [concentration], indicating its potential use in treating infections.

-

Cytotoxicity Assessment

- In vitro tests conducted on cancer cell lines revealed that this compound induced apoptosis through the activation of the intrinsic pathway, highlighting its potential as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.